molecular formula C13H16F3N3O B7561104 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B7561104
M. Wt: 287.28 g/mol
InChI Key: KMZWIRJFRLGGLP-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a piperidine ring and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZWIRJFRLGGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-piperidone with 3-(trifluoromethyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of trifluoromethyl groups on biological activity.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

    1-(Piperidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(Piperidin-4-yl)-3-(4-fluorophenyl)urea: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.

Uniqueness: 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions.

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